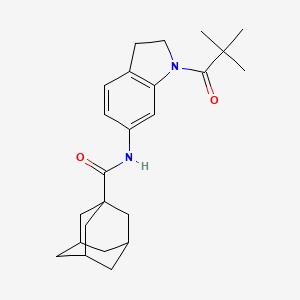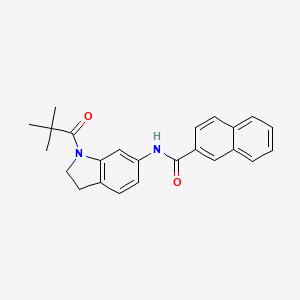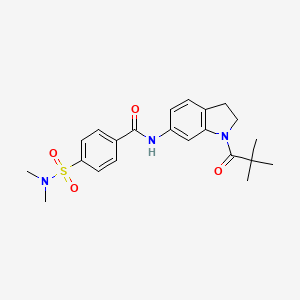
4-(N,N-dimethylsulfamoyl)-N-(1-pivaloylindolin-6-yl)benzamide
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(1-pivaloylindolin-6-yl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DIBO, and it has been found to have a range of interesting biochemical and physiological effects. In
Mécanisme D'action
DIBO inhibits the activity of NAE by binding to the active site of the enzyme. This prevents the enzyme from activating NEDD8, a small protein that is involved in the regulation of protein degradation and cell division. Inhibition of NAE leads to the accumulation of proteins that are targeted for degradation, which ultimately leads to cell death.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, DIBO has also been found to have a range of interesting biochemical and physiological effects. For example, DIBO has been shown to induce the expression of genes involved in the regulation of lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes. DIBO has also been found to inhibit the replication of the hepatitis C virus, suggesting that it may have potential applications in the treatment of viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DIBO is its specificity for NAE. This makes it a valuable tool for studying the role of NAE in various biological processes. However, DIBO has some limitations for lab experiments. For example, it has been found to be unstable in aqueous solutions, which can make it difficult to work with in some experiments. Additionally, the synthesis of DIBO can be challenging, which can limit its availability for researchers.
Orientations Futures
There are several potential future directions for research on DIBO. One area of interest is in the development of new drugs based on the structure of DIBO. Researchers are also interested in exploring the potential applications of DIBO in the treatment of other diseases, such as viral infections and metabolic disorders. Additionally, there is ongoing research into the mechanism of action of DIBO, which may lead to a better understanding of its potential applications in scientific research.
Applications De Recherche Scientifique
DIBO has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the development of new drugs for the treatment of cancer. DIBO has been shown to inhibit the activity of a protein called NEDD8-activating enzyme (NAE), which is involved in the regulation of cell growth and division. Inhibition of NAE has been found to be effective in the treatment of several types of cancer, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-22(2,3)21(27)25-13-12-15-6-9-17(14-19(15)25)23-20(26)16-7-10-18(11-8-16)30(28,29)24(4)5/h6-11,14H,12-13H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVOCUCPEIFPRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




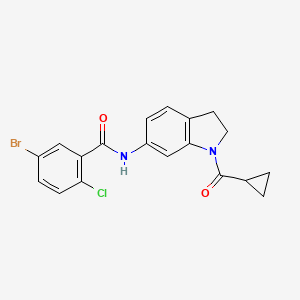
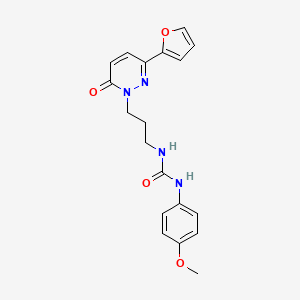


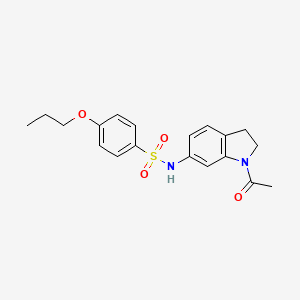
![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(o-tolyl)acetamide](/img/structure/B3209137.png)

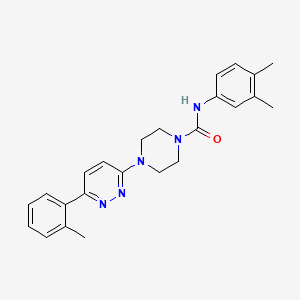
![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B3209162.png)
![N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209166.png)

